molecular formula C7H15NOSSi B13955574 3-(Trimethylsilylamino)thiolan-2-one CAS No. 55517-34-5

3-(Trimethylsilylamino)thiolan-2-one

Cat. No.: B13955574
CAS No.: 55517-34-5
M. Wt: 189.35 g/mol
InChI Key: GFSNWMLVFYNVRW-UHFFFAOYSA-N
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Description

4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one is a heterocyclic compound containing a thiophene ring substituted with a trimethylsilyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a trimethylsilyl amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.

    Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which can enhance stability and reactivity.

    Amino-substituted thiophenes: Compounds with amino groups attached to the thiophene ring.

Uniqueness

4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one is unique due to the combination of the trimethylsilyl group and the amino group on the thiophene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

55517-34-5

Molecular Formula

C7H15NOSSi

Molecular Weight

189.35 g/mol

IUPAC Name

3-(trimethylsilylamino)thiolan-2-one

InChI

InChI=1S/C7H15NOSSi/c1-11(2,3)8-6-4-5-10-7(6)9/h6,8H,4-5H2,1-3H3

InChI Key

GFSNWMLVFYNVRW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1CCSC1=O

Origin of Product

United States

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